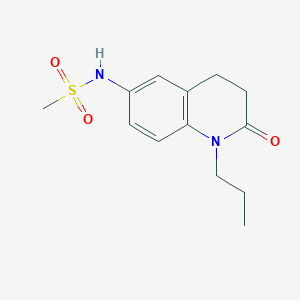

N-(2-氧代-1-丙基-3,4-二氢喹啉-6-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

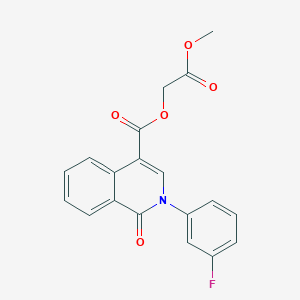

“N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H18N2O3S . It is a non-polymer type compound . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” includes a quinoline moiety, a methanesulfonamide group, and a propyl group . The quinoline moiety displays different tautomeric forms between the carbonyl groups, CH2-3, and NH .

Physical And Chemical Properties Analysis

“N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” has a molecular weight of 444.443 . It has 50 atoms, 0 chiral atoms, and 52 bonds, including 12 aromatic bonds . The compound’s isomeric SMILES notation is CCCN1c2ccc(cc2CCC1=O)NS(=O)(=O)Cc3c(c(c(c(c3F)F)C)F)F .

科学研究应用

金属介导的抑制作用

类似于"N-(2-氧代-1-丙基-3,4-二氢喹啉-6-基)甲磺酰胺"的喹啉磺酰胺已被确认为蛋氨酸氨肽酶(MetAP)的有效抑制剂,MetAP是蛋白质合成和功能中至关重要的酶。这些抑制剂在不同金属形式的酶中表现出不同的效力,表明存在金属依赖性的抑制机制。结构分析显示,这些抑制剂在酶的活性位点形成金属配合物,突显了它们在设计特异性酶抑制剂方面的潜力(Huang et al., 2006)。

与甲磺酸的反应性

对二氢异喹啉衍生的氧代环丙烷进行的研究表明,它们与甲磺酸发生反应,表明"N-(2-氧代-1-丙基-3,4-二氢喹啉-6-基)甲磺酰胺"及类似化合物在合成有机化学中的潜力。具体来说,这些化合物与甲磺酸的反应性可能导致异构化反应,暗示了它们在有机合成和分子结构修饰中的实用性(Kammoun et al., 2011)。

抗菌应用

与"N-(2-氧代-1-丙基-3,4-二氢喹啉-6-基)甲磺酰胺"结构相关的合成抗菌剂在实验感染中展现出广谱活性。这突显了喹啉磺酰胺在开发新的抗菌药物方面的潜力,可能具有用于治疗感染的全身应用性(Goueffon et al., 1981)。

异吲哚酮的合成

与感兴趣的化学结构密切相关的N-酰基磺酰胺促进了串联C-H烯烃化/环化序列,产生各种异吲哚酮。这一过程适用于脂肪族和共轭烯烃,展示了磺酰胺衍生物在合成化学中用于构建复杂分子的多功能性。能够使用分子氧作为环保氧化剂进一步突显了这些化合物在化学合成中的可持续应用(Zhu & Falck, 2011)。

抗菌和抗真菌活性

合成的N-磺酸酯衍生物,包括那些具有喹啉和异喹啉基团的化合物,表现出中等到高的抗菌和抗真菌活性。这表明"N-(2-氧代-1-丙基-3,4-二氢喹啉-6-基)甲磺酰胺"也可能在开发新的抗菌剂方面具有潜在应用(Fadda et al., 2016)。

作用机制

Target of Action

The compound, also known as N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide, primarily targets the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This interaction and the resulting changes help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Biochemical Pathways

The compound affects the ABA signaling pathway . By binding to the ABA receptors and inhibiting PP2C, it activates downstream ABA signaling . This activation leads to a series of biochemical reactions that help the plant adapt to environmental stresses .

Result of Action

The compound activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance . These molecular and cellular effects are a direct result of the compound’s action.

Action Environment

Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to prevent water loss and promote drought resistance would be particularly beneficial in arid environments . .

属性

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZCUFLCWKASRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)

![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)

![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)

![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)